

Molecular structure and weight of TSNT reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	1-(<i>p</i> -Toluenesulfonyl)-3-nitro-1,2,4-triazole
Cat. No.:	B1298433
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1-(*p*-Toluenesulfonyl)-3-nitro-1,2,4-triazole

This compound is a versatile reagent utilized in various synthetic applications, including the formation of sulfonamides.

Molecular Structure and Properties

Below is a table summarizing the key molecular data for **1-(*p*-Toluenesulfonyl)-3-nitro-1,2,4-triazole**.

Property	Value
Molecular Formula	C ₉ H ₈ N ₄ O ₄ S
Molecular Weight	268.25 g/mol [1] [2]
CAS Number	77451-51-5 [1]
Appearance	Solid [1]
Melting Point	133-135 °C [1]

```
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```
N5 [label="C", pos="-1.2,2.1!"];
N6 [label="C", pos="-1.2,0.7!"];
N7 [label="CH3", pos="0,4!"];

// Sulfonyl group
S1 [label="S", pos="-2.6,0!"];
O1 [label="O", pos="-3.8,0.7!"];
O2 [label="O", pos="-3.8,-0.7!"];

// Triazole ring
N8 [label="N", pos="-2.6,-1.4!"];
N9 [label="C", pos="-1.4,-2.1!"];
N10 [label="N", pos="-2.6,-2.8!"];
N11 [label="C", pos="-3.8,-2.1!"];
N12 [label="N", pos="-3.8,-0.7!"]; // This is incorrect, should be connected to S1

// Nitro group
N13 [label="N", pos="-5.2,-2.8!"];
O3 [label="O-", pos="-6.4,-2.1!"];
O4 [label="O+", pos="-6.4,-3.5!"];

// Bonds
N1 -- N2 [label=""];
N2 -- N3 [label=""];
N3 -- N4 [label=""];
N4 -- N5 [label=""];
N5 -- N6 [label=""];
N6 -- N1 [label=""];
N4 -- N7 [label=""];
N6 -- S1 [label=""];
S1 -- O1 [label="="];
S1 -- O2 [label="="];
S1 -- N8 [label=""];
N8 -- N9 [label=""];
N9 -- N10 [label=""];
```

```
N10 -- N11 [label=""];  
N11 -- N8 [label=""];  
N11 -- N13 [label=""];  
N13 -- O3 [label="="];  
N13 -- O4 [label=" "];  
  
// Double bonds in benzene ring  
N1 -- N2 [style=bold, len=0.8];  
N3 -- N4 [style=bold, len=0.8];  
N5 -- N6 [style=bold, len=0.8];  
  
// Double bonds in triazole ring  
N9 -- N10 [style=bold, len=0.8];  
}
```

Caption: Molecular structure of **1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole**.

Experimental Protocol: Synthesis of Sulfonamides

This reagent is utilized in the synthesis of sulfonamides from primary amines. The following is a general protocol.

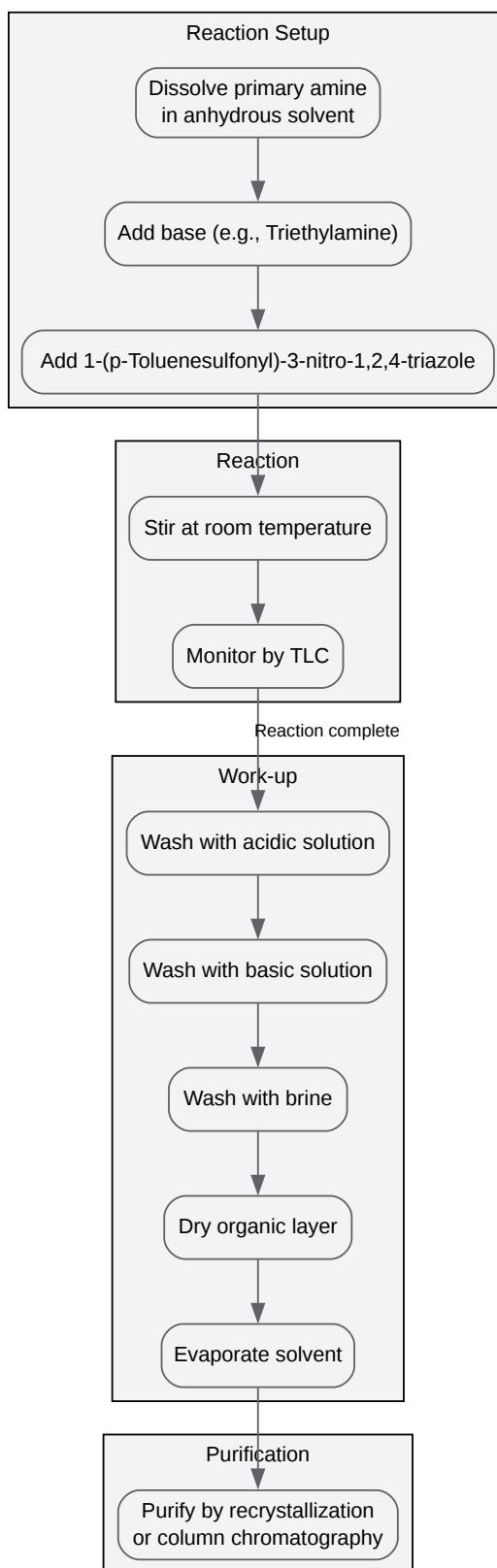
Materials:

- Primary amine
- **1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole**
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Base (e.g., Triethylamine, Pyridine)
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve the primary amine in the anhydrous solvent in the reaction vessel.
- Add the base to the solution and stir.

- Slowly add a solution of **1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole** in the same anhydrous solvent to the reaction mixture.
- Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting material, and finally with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.
- The crude product can be further purified by recrystallization or column chromatography.

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Caption: General workflow for the synthesis of sulfonamides.

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)

This sterically hindered arylsulfonyl derivative is a highly effective condensing agent, particularly in the field of nucleic acid chemistry for the formation of phosphodiester bonds during solid-phase oligonucleotide synthesis.

Molecular Structure and Properties

The following table summarizes the key molecular data for 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole.

Property	Value
Molecular Formula	C ₁₇ H ₂₄ N ₄ O ₄ S
Molecular Weight	380.46 g/mol [3]
CAS Number	73118-37-3[3]
Appearance	Solid
Melting Point	128-130 °C[4]
Synonym	TPSNI[3]

```
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// Central benzene ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];

// Isopropyl groups
C7 [label="CH"];
C8 [label="CH3"];
C9 [label="CH3"];
C10 [label="CH"];
```

```
C11 [label="CH3"];  
C12 [label="CH3"];  
C13 [label="CH"];  
C14 [label="CH3"];  
C15 [label="CH3"];  
  
// Sulfonyl group  
S1 [label="S"];  
O1 [label="O"];  
O2 [label="O"];  
  
// Triazole ring  
N1 [label="N"];  
C16 [label="C"];  
N2 [label="N"];  
C17 [label="C"];  
N3 [label="N"];  
  
// Nitro group  
N4 [label="N"];  
O3 [label="O"];  
O4 [label="O"];  
  
// Edges for benzene ring  
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;  
  
// Edges for isopropyl groups  
C2 -- C7; C7 -- C8; C7 -- C9;  
C4 -- C10; C10 -- C11; C10 -- C12;  
C6 -- C13; C13 -- C14; C13 -- C15;  
  
// Edges for sulfonyl group  
C1 -- S1; S1 -- O1 [label="="]; S1 -- O2 [label="="]; S1 -- N1;  
  
// Edges for triazole ring  
N1 -- C16; C16 -- N2; N2 -- C17; C17 -- N3; N3 -- N1;  
  
// Edge for nitro group  
C17 -- N4; N4 -- O3 [label="="]; N4 -- O4;  
  
}
```

Caption: Molecular structure of TPSNI.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

TPSNI is a key reagent in the coupling step of solid-phase oligonucleotide synthesis. The following protocol outlines the general steps of a single synthesis cycle.

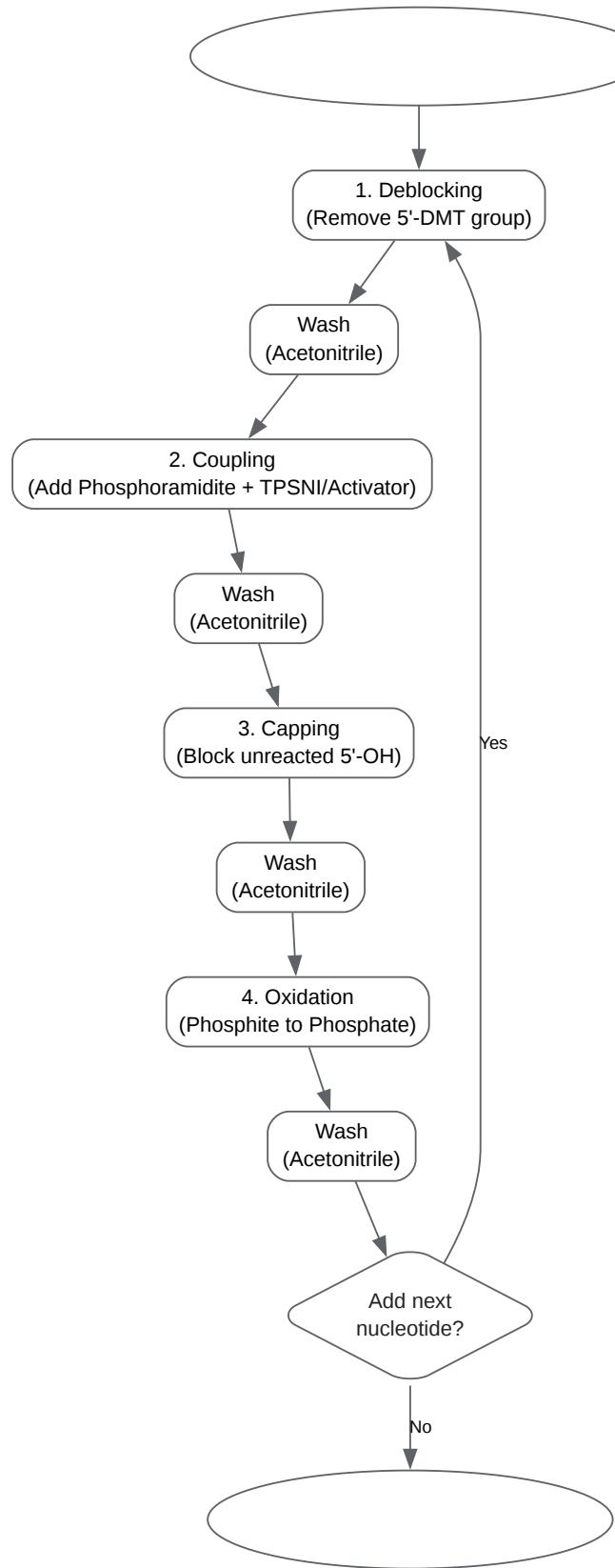
Materials:

- Controlled Pore Glass (CPG) solid support with the first nucleoside attached
- Phosphoramidite monomers (A, C, G, T)
- 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole (TPSNI)
- Activator (e.g., 1-Methylimidazole)
- Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
- Capping solution A (e.g., Acetic anhydride in THF/Pyridine)
- Capping solution B (e.g., N-Methylimidazole in THF)
- Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
- Anhydrous Acetonitrile
- Automated DNA synthesizer or manual synthesis apparatus

Procedure (One Synthesis Cycle):

- Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by treating with the deblocking solution. This exposes a free 5'-hydroxyl group. The support is then washed with anhydrous acetonitrile.
- Coupling: The next phosphoramidite monomer is activated by TPSNI and an activator like 1-methylimidazole. This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage. The support is washed with anhydrous acetonitrile.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences. The support is washed with anhydrous acetonitrile.
- Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. The support is washed with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.



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Caption: Workflow of a single cycle in solid-phase oligonucleotide synthesis.

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